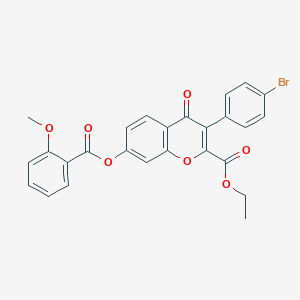![molecular formula C30H32N2O6S B383648 METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B383648.png)
METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including hydroxyl, isopropyl, methyl, propoxy, benzoyl, oxo, pyrrol, and thiazole moieties. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE likely involves multiple steps, including the formation of the pyrrol and thiazole rings, as well as the introduction of the various substituents. Typical synthetic routes might include:
Formation of the Pyrrol Ring: This could involve a condensation reaction between an amine and a diketone.
Formation of the Thiazole Ring: This might involve the cyclization of a thioamide with a haloketone.
Introduction of Substituents: Various substituents could be introduced through alkylation, acylation, and other substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: Various substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced or replaced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds might be investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of such compounds could be explored as potential drug candidates, particularly if they exhibit significant biological activity.
Industry
In industry, these compounds might be used as specialty chemicals, catalysts, or in the development of new materials.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological activity. Generally, it might interact with various molecular targets, such as enzymes, receptors, or DNA, through binding interactions that alter the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-hydroxy-5-(4-methylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-ethoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C30H32N2O6S |
|---|---|
Molecular Weight |
548.7g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-7-14-38-22-13-12-21(15-17(22)4)25(33)23-24(20-10-8-19(9-11-20)16(2)3)32(28(35)26(23)34)30-31-18(5)27(39-30)29(36)37-6/h8-13,15-16,24,33H,7,14H2,1-6H3/b25-23+ |
InChI Key |
VCKDZRXCBSXEDA-WJTDDFOZSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383565.png)
![(E)-[3-methyl-4-(2-methylpropoxy)phenyl]-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]methanolate](/img/structure/B383566.png)
![diisopropyl 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383568.png)

![dimethyl 4-[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383571.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B383576.png)

![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383579.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383581.png)
![methyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B383582.png)

![ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383584.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B383585.png)
![ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383588.png)
